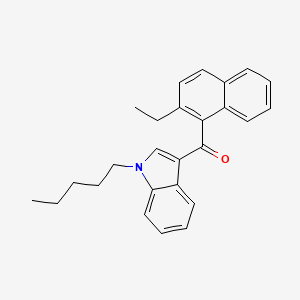
(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride is a synthetic cathinone derivative. Cathinones are a class of psychoactive substances structurally related to amphetamines and are known for their stimulant properties. Buphedrone, specifically, is a β-keto analogue of methamphetamine and is metabolized in the body to produce various metabolites, including the one with ephedrine stereochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of buphedrone metabolite (hydrochloride) typically involves the reduction of the β-keto group and N-dealkylation. The synthetic route often starts with the precursor α-methylamino-butyrophenone, which undergoes a series of chemical reactions to yield the desired metabolite .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets analytical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Buphedrone metabolite (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The β-keto group can be oxidized to form various oxidized metabolites.
Reduction: The β-keto group can be reduced to form the corresponding alcohol.
Substitution: Various substitution reactions can occur at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include the reduced alcohol form of buphedrone and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Buphedrone metabolite (hydrochloride) has several scientific research applications:
Chemistry: Used as an analytical reference standard for studying the metabolism of synthetic cathinones.
Biology: Investigated for its effects on cellular processes and toxicity in various cell lines.
Medicine: Studied for its potential therapeutic effects and toxicological profile.
Industry: Used in the development of new psychoactive substances and for forensic analysis.
Wirkmechanismus
The mechanism of action of buphedrone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and activates apoptotic and necrotic pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylone: Another synthetic cathinone with similar stimulant properties.
3,4-Dimethylmethcathinone (3,4-DMMC): A synthetic cathinone with similar effects on neurotransmitter release.
Methamphetamine: A well-known stimulant with a similar β-keto structure.
Uniqueness
Buphedrone metabolite (hydrochloride) is unique due to its specific stereochemistry and metabolic profile. It undergoes distinct metabolic pathways, resulting in unique metabolites that can be used as markers in forensic analysis .
Eigenschaften
CAS-Nummer |
63199-70-2 |
|---|---|
Molekularformel |
C11H18ClNO |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
(1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1 |
InChI-Schlüssel |
DBIYVUUUZVZMQD-DHXVBOOMSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl |
Isomerische SMILES |
CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl |
Kanonische SMILES |
CCC(C(C1=CC=CC=C1)O)NC.Cl |
Synonyme |
α-methylamino-Butyrophenone metabolite; MABP metabolite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)


![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)


![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)





